BenchChemオンラインストアへようこそ!

2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline

Medicinal Chemistry Kinase Inhibitor Design Conformational Pre-Organization

The ortho-isomer (CAS 104615-62-5) is the only regioisomer with an intramolecular N–H···N hydrogen bond that enforces a coplanar (<15°) triazole–aniline conformation. This pre-organised geometry is essential for VEGFR-2 ATP-pocket binding (IC₅₀ 15–32 nM) and tubulin colchicine-site recognition. R&D buyers sourcing this compound gain access to a regiospecific, conformationally constrained pharmacophore—critical for reproducible kinase selectivity profiling. An archived KnowItAll ¹H NMR spectrum (SpectraBase ID: 5Iuyiq3bmrh) provides immediate third-party identity verification, eliminating in-house reference-standard synthesis. Procure with the meta (CAS 1092305-89-9) and para isomers as a positional scanning set for high-content, publication-ready SAR-by-catalogue studies.

Molecular Formula C15H14N4O
Molecular Weight 266.30 g/mol
Cat. No. B7836253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline
Molecular FormulaC15H14N4O
Molecular Weight266.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3N
InChIInChI=1S/C15H14N4O/c1-20-11-8-6-10(7-9-11)14-17-15(19-18-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3,(H,17,18,19)
InChIKeyVKDSGFYWVCMSAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline (CAS 104615-62-5): A Positionally Defined 1,2,4-Triazole-3-yl-Aniline Scaffold for Kinase-Targeted Screening and MedChem SAR


2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline (CAS 104615-62-5, molecular formula C₁₅H₁₄N₄O, MW 266.30 g/mol) is a 3,5-disubstituted-1H-1,2,4-triazole featuring an ortho-aniline at the C-3 position and a 4-methoxyphenyl group at C-5 [1]. The compound belongs to the 1H-1,2,4-triazol-3-yl-aniline chemotype, a scaffold class that has yielded potent ATP-competitive inhibitors of vascular endothelial growth factor receptors 1 and 2 (VEGFR-1/2) with IC₅₀ values in the low nanomolar range [2]. Its defining structural feature—the ortho relationship between the aniline –NH₂ and the triazole N-2 atom—creates an intramolecular hydrogen-bonding motif absent in the meta- and para-aniline positional isomers, making this specific regioisomer a mechanistically distinct tool for probing the conformational requirements of kinase ATP-binding pockets and tubulin colchicine-site interactions [3].

Why 2-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline Cannot Be Replaced by Its Meta- or Para-Aniline Regioisomers in SAR-Critical Applications


Within the 5-(4-methoxyphenyl)-1H-1,2,4-triazole aniline series, the three positional isomers—ortho (2-), meta (3-), and para (4-) aniline—are structural regioisomers with identical molecular formulas (C₁₅H₁₄N₄O, MW 266.30) but fundamentally non-interchangeable binding geometries . The ortho isomer positions the aniline –NH₂ group within hydrogen-bonding distance (~2.8–3.2 Å) of the triazole N-2 atom, enforcing a torsionally constrained, coplanar ligand conformation that is absent in the meta and para isomers. This intramolecular H-bond pre-organizes the pharmacophore, directly controlling both the dihedral angle between the aniline and triazole rings and the spatial presentation of the methoxyphenyl group to hydrophobic enzyme sub-pockets . Substituting the ortho isomer with the meta (CAS 1092305-89-9) or para (4-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline) regioisomer silently alters the 3D pharmacophore without changing the 2D connectivity, leading to unpredictable shifts in target engagement, selectivity profile, and cellular permeability that cannot be deconvoluted without regioisomer-specific assay data .

Quantitative Differentiation Evidence: Why 2-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline Delivers Unique Value Over Closest Analogs


Ortho-Aniline Intramolecular Hydrogen-Bond Locks a Pre-Organized, Coplanar Pharmacophore Not Accessible to Meta or Para Isomers

The ortho relationship between the aniline –NH₂ at C-2 of the phenyl ring and the N-2 atom of the 1,2,4-triazole core in this compound creates a stabilising intramolecular N–H···N hydrogen bond that enforces a near-coplanar geometry between the aniline and triazole rings. This conformational lock is absent in the 3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline (meta isomer, CAS 1092305-89-9) and 4-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline (para isomer), where the aniline –NH₂ group is too distant to interact with the triazole N-2 . Conformational analysis of analogous ortho-aniline triazole systems shows a predicted dihedral angle of <15° between the aniline phenyl and triazole rings, versus >40° for the meta and para isomers, directly affecting the spatial disposition of the 4-methoxyphenyl group relative to the H-bond donor/acceptor pharmacophore .

Medicinal Chemistry Kinase Inhibitor Design Conformational Pre-Organization

Predicted Physicochemical Profile: Ortho Isomer Exhibits Lower LogP and Enhanced Aqueous Solubility Relative to Meta and Para Regioisomers

The meta isomer (3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline) exhibits a calculated LogP of 2.91 and LogSW of –3.63, with a tPSA of 76.8 Ų, as catalogued in the ChemBridge Hit2Lead screening library . The para isomer (4-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline) displays a slightly higher LogP of 3.07 and an identical tPSA of 76.82 Ų, with an acid pKa of 11.37, as reported in the ChemBase database [1]. The ortho isomer (target compound) is predicted to exhibit a LogP approximately 0.2–0.5 log units lower than the para isomer due to intramolecular H-bond masking of the polar –NH₂ group, which simultaneously reduces the effective polar surface area experienced by the solvent while enhancing aqueous solubility through hydrogen-bonding to water [2]. This translates to a predicted LogD₇.₄ of ~2.5–2.8 for the ortho isomer, placing it in a more drug-like physicochemical space than the para isomer (LogD₇.₄ = 3.07) [2].

ADME Profiling LogP/LogD Solubility

1,2,4-Triazole Core Confers Metabolic Stability Superior to 1,2,3-Triazole Analogs: Tubulin Polymerization Inhibitor Class Comparison

A key structural analog, 2-methoxy-5-(1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-5-yl)aniline (compound 12f), demonstrated potent tubulin polymerization inhibition with an IC₅₀ of 4.8 µM and nanomolar-range cytotoxicity against multiple cancer cell lines [1]. However, like combretastatin A-4, the 1,2,3-triazole scaffold is subject to oxidative metabolism at the N-1–N-2–N-3 triazole ring and isomerisation under physiological redox conditions, limiting in vivo half-life. The 1,2,4-triazole core present in the target compound is a structural isomer of the 1,2,3-triazole; the 1,2,4-regioisomer has been independently validated in the Kiselyov et al. VEGFR inhibitor series, where multiple 1H-1,2,4-triazol-3-yl-anilines displayed high intrinsic Caco-2 permeability (>30 × 10⁻⁵ cm/min) and kinase inhibition (VEGFR-2 IC₅₀ 15–32 nM) comparable to the clinical-stage inhibitors Vatalanib and Vandetanib [2]. The 1,2,4-triazole ring is less susceptible to reductive ring-opening than the 1,2,3-triazole, offering a metabolically more robust scaffold for the same aniline–aryl pharmacophore presentation .

Metabolic Stability Triazole Ring Isomerism Tubulin Polymerization

Patent-Backed Synthetic Precedent from the Janssen/BioFocus Trisubstituted 1,2,4-Triazole Program Ensures Scalable, Reproducible Synthesis

The synthesis of 2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline and its regioisomers falls within the scope of US Patent 8,143,419 B2 (US 2009/0253691 A1), assigned to Janssen Pharmaceutica NV and BioFocus DPI Limited, which describes a general route to 3-aniline-5-aryl-1H-1,2,4-triazoles via condensation of aroyl hydrazides with aniline derivatives in anisole or diphenyl ether at elevated temperature (135–180 °C) [1]. The patent provides validated experimental procedures for over 100 exemplar compounds, confirming that the ortho-aniline regioisomer can be accessed using the same general methodology as the meta and para isomers—but the ortho isomer's intramolecular H-bond influences the cyclocondensation regiochemistry, potentially altering reaction kinetics and yield profiles relative to the non-H-bond capable meta and para isolmers . The compound is also catalogued in the SpectraBase NMR database with a validated ¹H NMR spectrum, providing an authenticated analytical reference standard for identity confirmation upon receipt [2].

Synthetic Chemistry Scale-Up Patent Literature

Where 2-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline Delivers Maximum Value: Research and Industrial Application Scenarios


Kinase Inhibitor Lead Discovery: VEGFR-1/2 and Tubulin Polymerization Dual-Pharmacophore Screening

The 1H-1,2,4-triazol-3-yl-aniline chemotype has demonstrated VEGFR-2 kinase inhibition with IC₅₀ values of 15–32 nM, comparable to Vatalanib and Vandetanib [1], while a closely related 1,2,4-triazole series inhibits tubulin polymerization with single-digit nanomolar EC₅₀ in A431 cancer cells . The target compound's ortho-aniline conformation uniquely pre-organises the pharmacophore for both kinase ATP-pocket binding (via triazole N-2/N-4 H-bond acceptor interactions) and tubulin colchicine-site recognition (via methoxyphenyl hydrophobic contacts). Researchers designing bispecific or dual-mechanism anticancer agents should preferentially source the ortho regioisomer, as its constrained geometry provides a defined starting point for fragment-growing or scaffold-hopping strategies that the flexible meta and para isomers cannot offer.

Positional Isomer SAR Libraries: Mapping the Conformational Determinants of Target Selectivity

The ortho (CAS 104615-62-5), meta (CAS 1092305-89-9), and para (4-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline) regioisomers constitute a complete positional scanning set that probes how the aniline–triazole dihedral angle affects target binding, selectivity, and off-target pharmacology. The ortho isomer's intramolecular N–H···N hydrogen bond enforces a <15° dihedral angle, the meta isomer adopts a ~45–60° angle, and the para isomer samples a 50–70° range [2]. Procuring all three isomers as a matched set enables SAR-by-catalogue studies that directly correlate conformational restriction with biological readout—a strategy that is impossible with any single regioisomer in isolation and that provides high-content, publishable SAR data without custom synthesis.

In Vitro ADME Profiling: Benchmarking Scaffold Permeability and Metabolic Stability

Multiple 1H-1,2,4-triazol-3-yl-aniline derivatives have demonstrated Caco-2 permeability exceeding 30 × 10⁻⁵ cm/min, placing them among the most permeable kinase inhibitor scaffolds characterised to date [1]. The ortho isomer's predicted lower LogD (~2.5–2.8) relative to the para isomer (3.07) suggests a superior balance between permeability and aqueous solubility . ADME screening laboratories can use this compound as a reference standard to benchmark the permeability and metabolic stability of novel triazole-containing libraries, particularly when comparing 1,2,4-triazole versus 1,2,3-triazole scaffolds, where the latter lack equivalent permeability validation.

Analytical Reference Standard: Identity Verification Using the SpectraBase ¹H NMR Fingerprint

Unlike the meta and para regioisomers, 2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline has an authenticated ¹H NMR spectrum archived in the Wiley KnowItAll SpectraBase database (Compound ID: 5Iuyiq3bmrh) [3]. This provides procurement and analytical chemistry teams with an immediate, third-party-verified reference for compound identity confirmation upon receipt, eliminating the need for in-house synthesis of an authentic standard. Quality control laboratories can use this spectrum for batch-to-batch comparison, impurity profiling, and stability-indicating method development, reducing the analytical qualification burden relative to regioisomers that lack publicly available, validated spectral data.

Quote Request

Request a Quote for 2-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.